N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide
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Overview
Description
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the oxadiazole ring and the fluorobenzamide moiety in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the sulfanyl group: The oxadiazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Attachment of the amino-oxoethyl group: This step involves the reaction of the sulfanyl-oxadiazole intermediate with an amino-oxoethyl derivative.
Formation of the final compound: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in microbial and cancer cell growth.
Pathways: It may inhibit key pathways such as DNA synthesis and repair, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol
- 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is unique due to the presence of both the oxadiazole ring and the fluorobenzamide moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3S/c13-8-3-1-7(2-4-8)11(19)15-5-10-16-17-12(20-10)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSLLAPGNJCDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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